molecular formula C5H7N3 B2788535 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 6573-19-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Katalognummer B2788535
CAS-Nummer: 6573-19-9
Molekulargewicht: 109.132
InChI-Schlüssel: CVRWHBCQJCUBFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (THPP) is a heterocyclic compound that has been studied extensively due to its wide range of potential applications. It is a five-membered ring consisting of a nitrogen atom, two carbon atoms, and two hydrogen atoms. THPP is a derivative of 2-pyrrolo[3,4-c]pyrazole, and has been found to possess unique properties such as antioxidant, anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has been studied extensively in recent years, and its potential applications are being further explored.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been synthesized using intramolecular nitrilimine cycloaddition to alkynes, offering a method for creating versatile 3-bromo derivatives (Winters, Teleha, & Sui, 2014). This compound has also been synthesized through other methodologies, highlighting its adaptability in chemical synthesis (Barroso, Escribano, Cabal, & Valdés, 2014).

Anticancer Activity

Research has shown that certain derivatives of this compound possess significant anticancer activity. For instance, optimization of these derivatives led to the identification of potent inhibitors of Aurora kinases, which are important in cancer cell proliferation (Fancelli et al., 2006). Additionally, some derivatives have shown high antiproliferative activity on different cancer cell lines (Bai et al., 2012).

Kinase Inhibition

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles have been identified as effective kinase inhibitors. Studies demonstrate their role in inhibiting Aurora kinase and CDK2/cyclin A-E, which are key in cell cycle regulation and cancer development (Brasca et al., 2007).

Structural and Spectroscopic Analysis

This compound has also been the subject of structural and spectroscopic investigations. Studies involving crystal structures of complexes with this compound provide insights into its chemical behavior and potential applications in various fields (Zhao, 2014).

Drug Discovery and Pharmacology

In drug discovery, this compound derivatives have been explored for their potential pharmaceutical applications. For example, a derivative was identified as a full agonist of the human GPR119 receptor, which is significant in the development of new therapeutic agents (Futatsugi et al., 2013).

Biochemische Analyse

Biochemical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases, a family of enzymes that play a crucial role in cell division . The compound shows low nanomolar potency against these anticancer kinase targets . The nature of these interactions involves the compound binding to the ATP pocket of the kinases, inhibiting their activity .

Cellular Effects

The effects of this compound on cells are significant. It has high antiproliferative activity on different cancer cell lines . The compound influences cell function by inhibiting Aurora kinases, which can lead to cell cycle arrest and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Aurora kinases . This inhibition occurs when the compound binds to the ATP pocket of the kinases, preventing them from phosphorylating their substrates .

Temporal Effects in Laboratory Settings

It has been observed to have high efficacy in in vivo tumor models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At well-tolerated doses, it has demonstrated significant tumor growth inhibition .

Metabolic Pathways

Its interaction with Aurora kinases suggests it may influence pathways related to cell division .

Transport and Distribution

Its ability to inhibit Aurora kinases suggests it may be able to cross the cell membrane and interact with intracellular targets .

Subcellular Localization

Given its interaction with Aurora kinases, it is likely to be found in the cytoplasm where these kinases are located .

Eigenschaften

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole of interest in medicinal chemistry?

A: This bicyclic compound has garnered significant interest due to its ability to inhibit specific protein kinases, particularly Aurora kinases. [, ] These kinases play a crucial role in cell cycle regulation, and their dysregulation is implicated in various cancers. [, ] Inhibiting Aurora kinases presents a promising strategy for anticancer therapies. [, ]

Q2: How does this compound interact with Aurora kinases?

A: While the exact binding mechanism requires further investigation, research suggests that derivatives of this compound target the ATP-binding pocket of Aurora kinases. [] This interaction disrupts the kinase activity, ultimately interfering with cell cycle progression and inhibiting tumor cell proliferation. []

Q3: Can you provide examples of specific this compound derivatives with potent Aurora kinase inhibitory activity?

A: Research by [] identified compound 9d as a potent Aurora kinase inhibitor. This derivative demonstrated low nanomolar potency against Aurora kinases and additional anticancer kinase targets. []

Q4: What is known about the structure of this compound derivatives?

A: These compounds are characterized by a bicyclic structure consisting of a pyrrole and a pyrazole ring fused together. [, ] The core structure can be modified with various substituents, influencing the compound's activity and selectivity. [, ] For instance, the introduction of a 5-phenylacetyl group significantly enhanced the inhibitory activity against Aurora kinases. []

Q5: How does the structure of this compound derivatives influence their activity?

A: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure, particularly at the 1, 3, and 5 positions, significantly impact the compound's potency and selectivity. [, ] Researchers have synthesized various derivatives with substitutions at these positions to optimize their interaction with target kinases. [, ]

Q6: Beyond Aurora kinases, are there other potential therapeutic targets for this compound derivatives?

A: Research suggests that this scaffold holds promise for inhibiting cyclin-dependent kinase 2 (CDK2), another crucial regulator of the cell cycle. [] The development of potent and selective CDK2 inhibitors is an active area of research for cancer therapy.

Q7: What are the potential advantages of this compound as a scaffold for developing kinase inhibitors?

A: The this compound scaffold offers several advantages. Firstly, its synthetic accessibility allows for the generation of diverse derivatives. [, ] Secondly, its ability to be tailored for specific kinase targets enhances its potential for developing selective inhibitors. [, ] Lastly, early studies suggest that certain derivatives possess favorable pharmacokinetic properties, increasing their potential for in vivo applications. []

Q8: Have this compound derivatives been tested in biological models?

A: Yes, promising in vitro and in vivo results have been reported. For instance, compound 9d displayed high antiproliferative activity against various cancer cell lines. [] Furthermore, it demonstrated significant efficacy in in vivo tumor models. [] These findings highlight the potential of this compound class for further preclinical and potentially clinical development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.